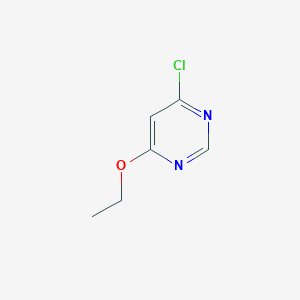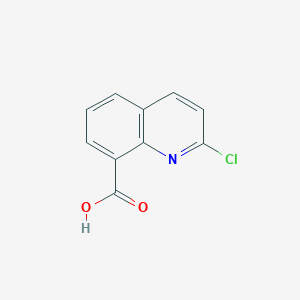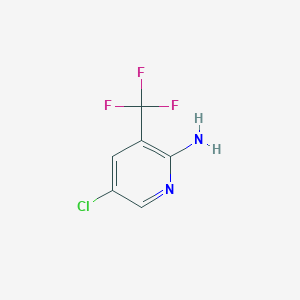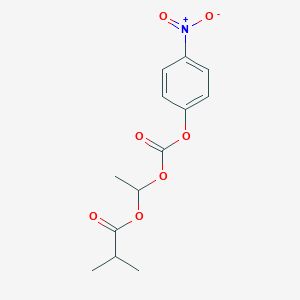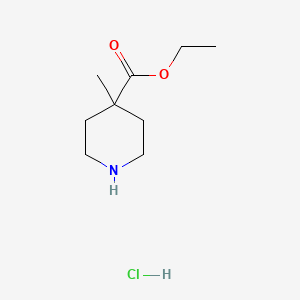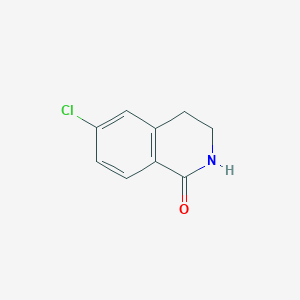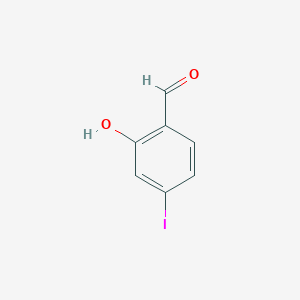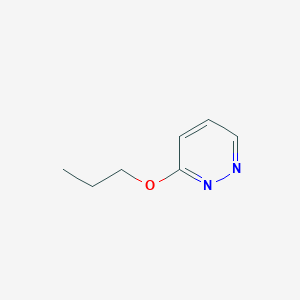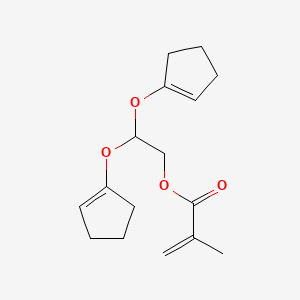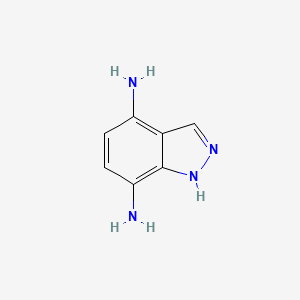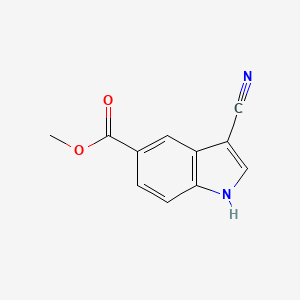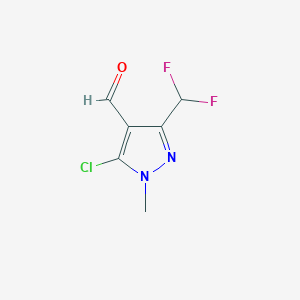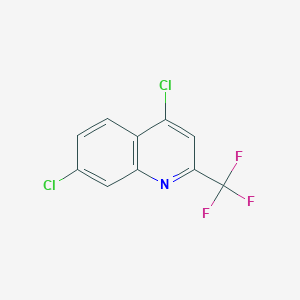
4,7-Dichloro-2-(trifluoromethyl)quinoline
Übersicht
Beschreibung
“4,7-Dichloro-2-(trifluoromethyl)quinoline” is a chemical compound with the molecular formula C10H4Cl2F3N . It has a molecular weight of 266.05 .
Molecular Structure Analysis
The InChI code for “4,7-Dichloro-2-(trifluoromethyl)quinoline” is 1S/C10H4Cl2F3N/c11-5-1-2-6-7(12)4-9(10(13,14)15)16-8(6)3-5/h1-4H .Physical And Chemical Properties Analysis
“4,7-Dichloro-2-(trifluoromethyl)quinoline” has a density of 1.5±0.1 g/cm3 . It has a boiling point of 271.8±35.0 °C at 760 mmHg . The flash point is 118.2±25.9 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Bioimaging Applications
4,7-Dichloro-2-(trifluoromethyl)quinoline derivatives have been used in the synthesis of 7-aminoquinolines with applications in bioimaging. A study by Chen et al. (2019) reported a catalyst-free synthesis of these derivatives, highlighting their use in live-cell imaging, specifically targeting the Golgi apparatus in various cell lines. They found that these compounds exhibit strong intramolecular charge-transfer fluorescence, making them suitable for two-photon fluorescence microscopy (Chen et al., 2019).
Antimicrobial Activities
Patel et al. (2018) explored the functionalization of 4,7-dichloroquinoline through Ullmann coupling reaction, leading to the synthesis of novel compounds with notable antimicrobial activities. This study underscores the potential of 4,7-dichloroquinoline derivatives in developing new antimicrobial agents (Patel et al., 2018).
Chemical Reactivity and Derivative Formation
Safina et al. (2009) investigated the primary functionalization of quinolines, including 4,7-dichloro-2-(trifluoromethyl)quinoline, with nitrogen-centered nucleophiles. This research provides insights into the chemical reactivity of these quinolines and the potential for creating diverse derivatives for various applications (Safina et al., 2009).
Crystal Structure Analysis
De Souza et al. (2015) conducted a study on the crystal structures of isomeric 4,7-dichloroquinoline derivatives. This research is crucial in understanding the molecular arrangements and interactions in these compounds, which can have implications in material science and pharmaceutical applications (De Souza et al., 2015).
Synthesis for Potential Medicinal Applications
A study by Rahmani and Darehkordi (2018) described a method for synthesizing 4-amino-2-(trifluoromethyl)quinolines, which could be relevant for developing pharmaceuticals. Their research highlighted a simple protocol providing good yields without extensive purification processes (Rahmani & Darehkordi, 2018).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 4,7-Dichloro-2-(trifluoromethyl)quinoline It is often used as a reagent in organic synthesis, such as in the synthesis of fluoroborate . It also has certain applications in drug research, serving as an organic synthesis intermediate for drug structure .
Mode of Action
The specific mode of action of 4,7-Dichloro-2-(trifluoromethyl)quinoline As an organic synthesis intermediate, it likely interacts with its targets to form new compounds or facilitate chemical reactions .
Biochemical Pathways
The exact biochemical pathways affected by 4,7-Dichloro-2-(trifluoromethyl)quinoline Given its role in organic synthesis and drug research, it may be involved in various biochemical pathways depending on the specific context of its use .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4,7-Dichloro-2-(trifluoromethyl)quinoline It is soluble in organic solvents such as chloroform, dimethylformamide, and dichloromethane, but has low solubility in water . This could potentially impact its bioavailability.
Result of Action
The molecular and cellular effects of 4,7-Dichloro-2-(trifluoromethyl)quinoline As an intermediate in organic synthesis, its effects would likely depend on the specific reactions it is involved in .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,7-Dichloro-2-(trifluoromethyl)quinoline . It is relatively stable at room temperature, but should avoid contact with strong oxidants or strong acids . It should be operated in a well-ventilated environment to avoid inhaling dust or gas .
Eigenschaften
IUPAC Name |
4,7-dichloro-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2F3N/c11-5-1-2-6-7(12)4-9(10(13,14)15)16-8(6)3-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABBFMFOBKWLJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(C=C2Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593978 | |
| Record name | 4,7-Dichloro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
702640-95-7 | |
| Record name | 4,7-Dichloro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

